molecular formula C21H23FN4O2S B15154417 2-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

2-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B15154417
M. Wt: 414.5 g/mol
InChI Key: GOCXLGZRHLVTRW-UHFFFAOYSA-N
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Description

1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a fluorobenzoyl group, a piperazine ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea typically involves the following steps:

    Formation of the Fluorobenzoyl Intermediate: The initial step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.

    Piperazine Derivative Preparation: Separately, 4-(4-propanoylpiperazin-1-yl)aniline is synthesized by reacting 4-nitroaniline with 1-(4-propanoylpiperazine) in the presence of a reducing agent.

    Coupling Reaction: The final step involves the reaction of 2-fluorobenzoyl chloride with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can undergo reduction reactions to modify the piperazine ring or the fluorobenzoyl group.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Modified piperazine or benzoyl derivatives.

    Substitution: Substituted benzoyl compounds.

Scientific Research Applications

1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiourea moiety is known to interact with metal ions, which can influence various biochemical pathways. Additionally, the piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea
  • 1-(2-bromobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea
  • 1-(2-methylbenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea

Uniqueness

1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. The combination of the fluorobenzoyl group, piperazine ring, and thiourea moiety provides a distinct chemical profile that sets it apart from similar compounds.

Properties

Molecular Formula

C21H23FN4O2S

Molecular Weight

414.5 g/mol

IUPAC Name

2-fluoro-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H23FN4O2S/c1-2-19(27)26-13-11-25(12-14-26)16-9-7-15(8-10-16)23-21(29)24-20(28)17-5-3-4-6-18(17)22/h3-10H,2,11-14H2,1H3,(H2,23,24,28,29)

InChI Key

GOCXLGZRHLVTRW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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